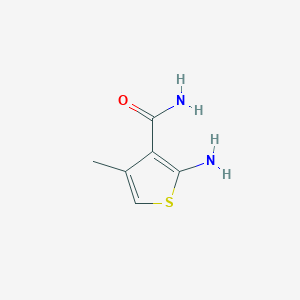

2-Amino-4-methylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLIJQRGPVJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303765 | |

| Record name | 2-amino-4-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-97-2 | |

| Record name | 4651-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4651-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4651-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methylthiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus of this document is the Gewald reaction, the most prominent and efficient method for the preparation of this and related 2-aminothiophenes. This guide will detail the reaction mechanism, provide a representative experimental protocol, and present quantitative data for the synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The 2-aminothiophene core is a well-established pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of this scaffold is therefore of significant interest to the pharmaceutical and chemical research communities. The Gewald reaction, a one-pot multicomponent reaction, stands as the most common and versatile method for this purpose.

The Gewald Synthesis Mechanism

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base.[1] For the synthesis of this compound, the reactants are acetone, cyanoacetamide, and elemental sulfur.

The mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetone and cyanoacetamide. The base, typically a secondary amine like diethylamine or morpholine, deprotonates the α-carbon of cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[1][2]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic addition (a Michael-type addition) to the β-carbon of the unsaturated nitrile intermediate. This step forms a thiolate intermediate.[3]

-

Intramolecular Cyclization and Tautomerization: The thiolate intermediate then undergoes an intramolecular cyclization by attacking the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[1][3]

References

The Gewald Synthesis of 2-Amino-4-methylthiophene-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the preparation of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this one-pot procedure offers an efficient and versatile route to these valuable scaffolds, which are prominent in medicinal chemistry and materials science.[2][3][4] The 2-aminothiophene core is a privileged structure found in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides a detailed technical overview of the Gewald synthesis specifically for 2-Amino-4-methylthiophene-3-carboxamide, a key building block in the development of novel therapeutics.

Core Synthesis Protocol

The synthesis of this compound via the Gewald reaction involves the condensation of acetone, cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established Gewald reaction methodologies for similar 2-aminothiophene derivatives.[3][5]

Materials:

-

Acetone

-

Cyanoacetamide

-

Elemental Sulfur (powdered)

-

Base catalyst (e.g., triethylamine, morpholine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide (DMF))

-

Ice-cold water

-

Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of acetone, cyanoacetamide, and elemental sulfur in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as triethylamine. The reaction is typically conducted in the presence of an amine.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-65°C.[5] Maintain this temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution upon cooling.[5] The reaction mixture can also be quenched by pouring it into ice-cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain the final product as a crystalline solid.[6]

-

Characterization: The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Quantitative Data Summary

The yield of the Gewald reaction can be influenced by the choice of reactants, catalyst, solvent, and reaction conditions. The following table summarizes representative quantitative data for the synthesis of various 2-aminothiophene-3-carboxamide derivatives.

| Starting Ketone/Aldehyde | Active Methylene Compound | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various ketones | Cyanoacetamide | Triethylamine | Ethanol | Ambient | - | Good yields | [7] |

| Phenylacetaldehyde | Cyanoacetamide | Amine | - | - | - | - | [3] |

| Various ketones | Cyanoacetamide | Morpholine | - | - | - | - | [3] |

| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [8] |

| 2-Butanone | Malononitrile | Diethylamine | - | - | - | 42 | [9] |

Reaction Mechanism and Experimental Workflow

The Gewald reaction proceeds through a series of well-elucidated steps. The process begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product.[10][11]

Caption: Reaction mechanism of the Gewald synthesis for this compound.

The experimental workflow for the synthesis, purification, and analysis of this compound is a systematic process designed to ensure the efficient production and high purity of the final compound.

References

- 1. Gewald Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. arkat-usa.org [arkat-usa.org]

- 5. ijpbs.com [ijpbs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald_reaction [chemeurope.com]

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4-methylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-methylthiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] The thiophene ring is considered a bioisosteric equivalent to a phenyl ring, which can offer unique physicochemical properties that may enhance biological activity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4651-97-2 | [1] |

| Molecular Formula | C₆H₈N₂OS | [1] |

| Molecular Weight | 156.21 g/mol | [1] |

| Appearance | White to cream or pale yellow crystals or powder | [1] |

| Melting Point | 179.5-185.5 °C | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CSC(N)=C1C(N)=O | [1] |

| InChI Key | AXLIJQRGPVJGSO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Reference Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate: [3]

-

¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[3]

-

¹³C NMR (400 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[3]

-

ESI-MS: m/z calculated for C₈H₁₁NO₂S 185.05; found [M + H]⁺ 186.15.[3]

It is anticipated that the ¹H NMR spectrum of this compound would show signals for the amino protons, the thiophene ring proton, the methyl protons, and the carboxamide protons. The ¹³C NMR spectrum would display signals corresponding to the carbons of the thiophene ring, the methyl group, and the carboxamide group.

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald reaction.[2][4] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4]

General Protocol for the Gewald Synthesis of 2-Aminothiophene Derivatives:

-

A mixture of the starting ketone (e.g., acetone), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur is prepared in a suitable solvent, such as ethanol or dimethylformamide.[2][3]

-

A basic catalyst, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture.[2][3]

-

The mixture is stirred at a moderately elevated temperature (e.g., 50 °C) for a specified period, often several hours.[3]

-

The reaction progress is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is typically quenched with cold water to precipitate the product.[3]

-

The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent or by column chromatography.[3]

Caption: Workflow for the Gewald synthesis of this compound.

Biological Activity and Potential Applications

While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of 2-aminothiophene derivatives has shown a wide range of biological activities. These compounds are recognized as privileged structures in medicinal chemistry.[5]

Derivatives of 2-aminothiophene have been investigated for their potential as:

-

Anti-inflammatory agents [3]

-

Antidepressants [3]

-

Antimicrobial and antifungal agents [6]

-

Anticonvulsants [3]

-

Allosteric enhancers of the adenosine A1 receptor [3]

-

Antileishmanial agents [7]

The diverse biological profile of this class of compounds suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Caption: Potential therapeutic applications derived from the 2-aminothiophene scaffold.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. ijpbs.com [ijpbs.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Amino-4-methylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Amino-4-methylthiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the synthetic protocol for its preparation via the Gewald reaction and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Gewald reaction, a versatile and efficient one-pot, three-component condensation. This reaction involves an α-methylene ketone (acetone), a compound with an active methylene group (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

Materials:

-

Acetone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine or other suitable base (e.g., triethylamine, piperidine)

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Ice-cold water

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of acetone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

-

A catalytic amount of a base, typically morpholine, is added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The precipitated solid product is collected by filtration, washed with cold water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the methyl, amino, and carboxamide protons, as well as the thiophene ring proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet | 3H | -CH₃ (at C4) |

| ~ 5.9 | Singlet | 1H | Thiophene ring proton (at C5) |

| ~ 6.1 | Broad Singlet | 2H | -NH₂ (at C2) |

| ~ 7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |

¹³C NMR (Carbon NMR):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -CH₃ |

| ~ 103 | C3 |

| ~ 107 | C5 |

| ~ 137 | C4 |

| ~ 164 | C2 |

| ~ 168 | -CONH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (-NH₂) and Amide (-CONH₂) |

| 1680 - 1640 | C=O stretching | Amide I band (-CONH₂) |

| 1620 - 1580 | N-H bending | Amino (-NH₂) and Amide II band (-CONH₂) |

| ~ 1400 | C-N stretching | Aromatic amine |

| ~ 1250 | C-S stretching | Thiophene ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 170.04

-

Key Fragmentation Peaks: Fragmentation is likely to involve the loss of the carboxamide group (-CONH₂) and potentially the methyl group (-CH₃).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final characterized product.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides essential information for the synthesis and spectroscopic characterization of this compound. The detailed Gewald synthesis protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its identification. This information is crucial for researchers and scientists working on the development of novel therapeutics and functional materials based on the 2-aminothiophene scaffold.

The Multifaceted Biological Activities of 2-Amino-4-methylthiophene-3-carboxamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable interest for their potential therapeutic applications, primarily in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of crucial cellular processes such as cell division and angiogenesis.

A significant number of thiophene carboxamide derivatives have been investigated as inhibitors of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Another key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] Inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.[4]

The anticancer activity of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related analogs.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | [1][8] |

| 2e | Hep3B | 12.58 | [1][8] |

| 2d | Hep3B | 8.85 | [8] |

| St. 1 | Hep3B | 23 µg/mL | [8] |

| St. 2 | Hep3B | 7.66 µg/mL | [8] |

| St. 3 | Hep3B | 2.77 µg/mL | [8] |

| BZ02 | A549 | 6.10 | [9] |

| BZA09 | A549 | 2.73 | [9] |

| UD19 | A549 | 7.2 | [9] |

| BU17 | A549 | 9.00 | [9] |

| MB-D2 | MCF-7 | <50 (61.07% viability at 50 µM) | [10] |

| MB-D2 | HT-29 | <75 (49.96% viability at 75 µM) | [10] |

| MB-D4 | MCF-7 | <50 (68.75% viability at 50 µM) | [10] |

| MB-D4 | HT-29 | <50 (49% viability at 50 µM) | [10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Certain derivatives of this compound have exhibited promising antimicrobial properties against a range of bacterial and fungal strains.[11][12] The antibacterial and antifungal activities are often assessed using the agar well diffusion method, where the size of the inhibition zone around a well containing the compound indicates its efficacy.[13][14] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is also a key parameter.

Quantitative Antimicrobial Data

The table below presents the antimicrobial activity of representative thiophene carboxamide derivatives.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 7b | S. aureus | Comparable to Gentamicin | - | [12] |

| 8 | S. aureus | Comparable to Gentamicin | - | [12] |

| 7b | E. coli | Comparable to Ampicillin | - | [12] |

| 8 | E. coli | Comparable to Ampicillin | - | [12] |

| 3 | A. fumigatus | Potent activity | - | [12] |

| 5 | S. racemosum | Good activity | - | [12] |

| 6 | S. racemosum | Good activity | - | [12] |

| 7a | S. racemosum | Good activity | - | [12] |

| 7b | P. aeruginosa | 20 | - | [15] |

| 7b | S. aureus | 20 | - | [15] |

| 7b | B. subtilis | 19 | - | [15] |

| 3b | B. subtilis | 18 | - | [15] |

| 3b | P. aeruginosa | 18 | - | [15] |

| 3b | S. aureus | 17 | - | [15] |

| 4a | Fungal strains | 12-19 | 120.7-190 | [16] |

| 4b | Fungal strains | 12-19 | 120.7-190 | [16] |

| 4c | Fungal strains | 12-19 | 120.7-190 | [16] |

| 4f | Fungal strains | 12-19 | 120.7-190 | [16] |

| 4f | Bacterial strains | 9-16 | 230-295 | [16] |

Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy

The thiophene carboxamide scaffold has been identified as a potent inhibitor of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[17] Notably, derivatives have been developed as inhibitors of VEGFR-2, as mentioned earlier, and also as inhibitors of other kinases such as BCR-ABL kinase, which is implicated in chronic myeloid leukemia.[17][18] The kinase inhibitory activity is typically determined through in vitro kinase assays, with the IC50 value representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Quantitative Kinase Inhibitor Data

The following table summarizes the kinase inhibitory activity of selected thiophene carboxamide derivatives.

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 14d | VEGFR-2 | 0.191 | [18] |

| 1 | JNK1 | 26.0 | [19] |

| 26 | JNK1 | 1.4 | [19] |

| 27 | JNK1 | 2.6 | [19] |

| 19 | JNK1 | 1.8 | [19] |

| 18 | JNK1 | 2.7 | [19] |

| 38 | JNK1 | 2.6 | [19] |

| 16e | EGFR | 0.094 | [20] |

| 5 | FLT3 | 32.435 | [21] |

| 8 | FLT3 | 40.55 | [21] |

| 9b | FLT3 | 39.61 | [21] |

| 10 | FLT3 | 40.04 | [21] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of these compounds. Below are standardized protocols for the key assays mentioned.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.[14]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.[22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Signaling Pathways and Mechanisms of Action

To visualize the mechanisms of action of this compound derivatives, the following diagrams illustrate the key signaling pathways they inhibit.

General workflow for the development of thiophene carboxamide derivatives.

Mechanism of tubulin polymerization inhibition.

VEGFR-2 signaling pathway and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. botanyjournals.com [botanyjournals.com]

2-Amino-4-methylthiophene-3-carboxamide: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiophene-3-carboxamide is a polysubstituted thiophene that serves as a crucial heterocyclic building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring adjacent amino and carboxamide functionalities on a thiophene scaffold, provides a versatile platform for the construction of a diverse array of fused heterocyclic systems and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of biologically active compounds. Detailed experimental protocols, tabulated quantitative data, and pathway diagrams are included to facilitate its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂OS | [1] |

| Molecular Weight | 156.21 g/mol | [1] |

| CAS Number | 4651-97-2 | [1] |

| Appearance | White to cream or pale yellow crystals/powder | [1] |

| Melting Point | 179.5-185.5 °C | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CSC(N)=C1C(N)=O | [1] |

Note: Solubility and pKa data are not widely reported in the literature.

Synthesis

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene compound (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is a well-established process that proceeds through several key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene nitrile (cyanoacetamide) to form an α,β-unsaturated intermediate.

-

Michael Addition of Sulfur: The base also facilitates the addition of elemental sulfur to the α,β-unsaturated intermediate.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Gewald reaction procedures.[2]

Materials:

-

Acetone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

-

Add morpholine (1.0 equiv) to the mixture as a catalyst.

-

Heat the reaction mixture with stirring to 50-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound.

-

Dry the purified product under vacuum. The expected product is a white to pale yellow solid.

Spectroscopic Characterization

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~7.2 (br s, 2H, -NH₂), δ ~6.9 (br s, 2H, -CONH₂), δ ~6.4 (s, 1H, thiophene H-5), δ ~2.2 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~162 (C-2), δ ~135 (C-4), δ ~108 (C-5), δ ~105 (C-3), δ ~18 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3450-3150 (N-H stretching, amino and amide), ~1640 (C=O stretching, amide I), ~1580 (N-H bending) |

| Mass Spec (ESI) | m/z [M+H]⁺ expected at 157.04 |

Reactivity and Applications as a Heterocyclic Building Block

The bifunctional nature of this compound makes it an exceptionally useful precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known for their wide range of biological activities.

Synthesis of Thieno[2,3-d]pyrimidines

The amino group at the C-2 position and the adjacent carboxamide group at the C-3 position can react with various C1 and C2 synthons to form a fused pyrimidine ring.

Experimental Protocol: Synthesis of 2-Substituted-7-methyl-6,7-dihydrothieno[2,3-d]pyrimidin-4(5H)-one

This protocol describes a typical cyclocondensation reaction with an aromatic aldehyde.[2]

Materials:

-

This compound (1.0 equiv)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

-

Ethanol or another suitable solvent

-

Catalytic amount of a base (e.g., piperidine) or acid

Procedure:

-

A mixture of this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) is refluxed in ethanol in the presence of a catalytic amount of piperidine for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried.

-

Recrystallization from a suitable solvent (e.g., DMF or acetic acid) can be performed for further purification.

Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. Derivatives have shown a broad spectrum of biological activities, including roles as kinase inhibitors for cancer therapy and as antimicrobial agents.

Kinase Inhibition

Derivatives of thiophene-3-carboxamide have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table of Kinase Inhibitory Activity for Thiophene-3-carboxamide Derivatives:

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 5 | VEGFR-2 | 0.59 | HepG-2 | - | [5] |

| Derivative 21 | VEGFR-2 | 1.29 | HepG-2 | - | [5] |

| Compound 16e | EGFR | 0.094 | HCT116 | 3.20 | |

| Compound 2b | - | - | Hep3B | 5.46 | [6] |

| Compound 2e | - | - | Hep3B | 12.58 | [6] |

Note: The derivatives listed are structurally related to this compound but may have different substitution patterns arising from further synthetic modifications.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and invasion. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.

VEGFR Signaling Pathway and Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, primarily through the PLCγ-PKC-MAPK and PI3K/Akt pathways. Inhibiting VEGFR-2 is a critical strategy in cancer therapy to cut off the tumor's blood supply.

References

Reactivity Sites of 2-Amino-4-methylthiophene-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from a rich and tunable reactivity profile, offering multiple sites for chemical modification and elaboration. This technical guide provides a comprehensive overview of the key reactivity sites of this compound, supported by experimental evidence and established chemical principles. The strategic functionalization of this scaffold has led to the development of a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document aims to serve as a detailed resource for researchers engaged in the synthesis and application of thiophene-based compounds.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich thiophene ring, the nucleophilic 2-amino group, and the electrophilic/nucleophilic character of the 3-carboxamide moiety. A comprehensive review of the chemistry of 2-aminothiophene-3-carboxamides identifies five primary sites susceptible to chemical attack.[3][4]

These sites can be broadly categorized into centers for nucleophilic and electrophilic attack:

-

Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbon of the carboxamide group and the C2 carbon of the thiophene ring.[3]

-

Electrophilic Attack: The molecule presents three main sites for electrophilic attack: the nitrogen of the 2-amino group, the nitrogen of the carboxamide group, and the C5 position of the thiophene ring.[3] The electron-donating nature of the amino group strongly activates the thiophene ring, making the C5 position particularly susceptible to electrophilic substitution.[5]

Visualization of Reactivity Sites

The following diagram illustrates the principal sites for electrophilic and nucleophilic attack on this compound.

References

The Advent of the 2-Aminothiophene Ring: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this crucial heterocyclic motif. We will delve into the seminal methods, offering detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of the underlying chemical transformations.

Early Explorations and the Rise of Foundational Syntheses

Prior to the mid-20th century, the synthesis of substituted thiophenes, let alone the specific 2-amino derivatives, was often arduous and lacked general applicability. Early methods were often limited in scope and required harsh reaction conditions. However, several key named reactions laid the groundwork for the efficient construction of the thiophene ring, providing a historical context for the later breakthrough in 2-aminothiophene synthesis.

The Paal-Knorr Thiophene Synthesis (ca. 1884)

One of the earliest and most fundamental methods for constructing the thiophene ring is the Paal-Knorr synthesis.[1] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent.[1][2] While not a direct route to 2-aminothiophenes, its historical significance lies in its demonstration of five-membered heterocycle formation from readily available acyclic precursors.

General Reaction Scheme:

A 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding thiophene.[2][3]

Mechanism:

The reaction is believed to proceed through the initial thionation of one or both carbonyl groups, followed by enolization and subsequent intramolecular cyclization. A final dehydration step yields the aromatic thiophene ring.[3]

The Hinsberg Thiophene Synthesis (1910)

The Hinsberg synthesis provided a route to thiophene-2,5-dicarboxylic acid derivatives.[2][4] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[2]

General Reaction Scheme:

An α-dicarbonyl compound reacts with diethyl thiodiacetate under basic conditions. The initial product is often hydrolyzed to afford the thiophene diacid.[2][5]

The Fiesselmann Thiophene Synthesis (1950s)

Developed by Hans Fiesselmann, this synthesis offers a versatile route to 3-hydroxy-2-thiophenecarboxylic acid esters.[6][7] A significant variation of this reaction allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[6][7]

General Reaction Scheme:

The Fiesselmann synthesis involves the base-catalyzed reaction of thioglycolic acid esters with α,β-acetylenic esters.[7]

Mechanism:

The reaction proceeds via a conjugate addition of the deprotonated thioglycolate to the alkyne, followed by a second addition to the resulting double bond. Cyclization and subsequent elimination steps lead to the formation of the thiophene ring.[6]

The Breakthrough: The Gewald Aminothiophene Synthesis (1966)

The landscape of 2-aminothiophene synthesis was revolutionized in 1966 with the report of a highly efficient and versatile multicomponent reaction by Karl Gewald.[8] The Gewald reaction rapidly became the most widely adopted method for the preparation of polysubstituted 2-aminothiophenes due to its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of functional groups.[9]

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[8]

General Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through three main stages:[8][10]

-

Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The addition of elemental sulfur to the α-carbon of the unsaturated nitrile.

-

Cyclization and Tautomerization: Intramolecular cyclization of the sulfur adduct, followed by tautomerization to yield the aromatic 2-aminothiophene.

// Nodes start [label="Ketone/Aldehyde +\nα-Cyanoester + S₈", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; knoevenagel [label="Knoevenagel\nCondensation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="α,β-Unsaturated Nitrile", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sulfur_addition [label="Sulfur Addition", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Sulfur Adduct\n(Thiolate Intermediate)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate3 [label="Iminothiophene\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; tautomerization [label="Tautomerization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> knoevenagel [label="Base (e.g., Morpholine)"]; knoevenagel -> intermediate1; intermediate1 -> sulfur_addition [label="Elemental Sulfur (S₈)"]; sulfur_addition -> intermediate2; intermediate2 -> cyclization; cyclization -> intermediate3; intermediate3 -> tautomerization; tautomerization -> product; } . Caption: The reaction pathway of the Gewald 2-aminothiophene synthesis.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the Gewald synthesis and its variations, illustrating the scope and efficiency of these methods.

Table 1: Classical Gewald Synthesis of 2-Aminothiophenes

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 85 | [11] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | 50 | 3 | 78 | [9] |

| Propiophenone | Malononitrile | Piperidine | DMF | 60 | 1.5 | 92 | [9] |

| 2-Butanone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 4 | 75 | [9] |

| Cyclopentanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 88 | [11] |

Table 2: Microwave-Assisted Gewald Synthesis

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | L-Proline | None | 300 | 5 | 95 | [12] |

| Acetophenone | Malononitrile | Basic Ionic Liquid | [TMG][Lac] | 400 | 10 | 91 | [13] |

| 4-Methylcyclohexanone | Malononitrile | Piperidine | Ethanol | 150 | 8 | 89 | [13] |

| Indanone | Ethyl Cyanoacetate | Morpholine | DMF | 200 | 15 | 85 | [14] |

Table 3: Green Chemistry Approaches to Gewald Synthesis

| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Various Ketones | Malononitrile | Sodium Polysulfide / Ultrasound | Water | 70 | 0.5-1 | 42-90 | [15] |

| Cyclohexanone | Ethyl Cyanoacetate | 4-DMAP functionalized fiber | Water | 80 | 10 | 92 | [10] |

| Acetophenone | Malononitrile | ZnO nanoparticles | None | 100 | 6 | 86 | [10] |

| 4-Chlorobenzaldehyde | Malononitrile | L-Proline | Water | 60 | 2 | 94 | [10] |

Detailed Experimental Protocols

The following are representative experimental protocols for the classical and a modified Gewald synthesis.

Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise.

-

The reaction mixture is then heated to reflux with continuous stirring for 2 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Amino-4-phenyl-3-cyanothiophene

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental sulfur

-

Piperidine

-

Ethanol

Procedure:

-

In a microwave-safe vessel, a mixture of acetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (11 mmol), and piperidine (10 mmol) in ethanol (15 mL) is prepared.

-

The vessel is sealed and subjected to microwave irradiation at 150 W for 10 minutes.

-

After irradiation, the vessel is cooled to room temperature.

-

The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Logical Workflow for Synthesis and Drug Discovery

The synthesis of 2-aminothiophene derivatives via the Gewald reaction is often the first step in a larger drug discovery workflow. The resulting polysubstituted thiophenes serve as versatile intermediates for the construction of more complex molecular architectures.

// Nodes start [label="Selection of Starting Materials\n(Ketone, Nitrile, Sulfur)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gewald [label="Gewald Multicomponent\nReaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Library of Substituted\n2-Aminothiophenes", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Further Derivatization/\nFunctionalization", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fused_systems [label="Synthesis of Fused\nHeterocyclic Systems", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screening [label="Biological Screening\n(e.g., Enzyme Assays, Cell-based Assays)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR) Studies", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Drug Candidate", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> gewald; gewald -> library; library -> derivatization; library -> fused_systems; derivatization -> screening; fused_systems -> screening; screening -> sar; sar -> lead_opt; lead_opt -> end; sar -> start [style=dashed, label="Iterative Design"]; } . Caption: A generalized workflow from 2-aminothiophene synthesis to drug discovery.

Conclusion

The journey to the efficient synthesis of 2-aminothiophenes has been marked by key discoveries that have significantly impacted the fields of organic and medicinal chemistry. While early methods like the Paal-Knorr, Hinsberg, and Fiesselmann syntheses provided fundamental routes to the thiophene core, the advent of the Gewald reaction marked a paradigm shift, offering a highly efficient, versatile, and scalable multicomponent approach. The continued development of modifications to the Gewald synthesis, including the use of microwave irradiation and green chemistry principles, ensures that the 2-aminothiophene scaffold will remain a readily accessible and vital building block for the creation of novel therapeutics and advanced materials for years to come.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Substituted Thiophenes

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged pharmacophore".[1] Its unique electronic properties, ability to engage in various molecular interactions, and synthetic accessibility have cemented its role as a fundamental building block in the design of a wide array of therapeutic agents.[1][2] Thiophene-containing drugs have demonstrated remarkable efficacy across a spectrum of diseases, including cardiovascular disorders, cancer, inflammatory conditions, and central nervous system (CNS) ailments.[3][4] In fact, an analysis of FDA-approved drugs highlights the significance of this moiety in successful clinical candidates.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic applications of substituted thiophenes, detailing their mechanisms of action, relevant quantitative data, experimental evaluation protocols, and the intricate signaling pathways they modulate.

Antiplatelet and Cardiovascular Applications

Substituted thiophenes, particularly the thienopyridine class, have revolutionized the management of thrombotic diseases. These agents are critical in preventing adverse cardiovascular events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.

Featured Molecule: Clopidogrel

Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[5] This blockade prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Mechanism of Action: P2Y12 Receptor Pathway

ADP-mediated platelet aggregation is a critical process in hemostasis and thrombosis. Upon vessel injury, ADP is released and binds to two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to the G-inhibitory (Gi) protein, plays a central role in amplifying and sustaining the platelet activation signal. The active metabolite of clopidogrel covalently binds to the P2Y12 receptor, preventing ADP from binding and inhibiting downstream signaling. This leads to a reduction in platelet aggregation and a decreased propensity for thrombus formation.

Pharmacokinetic Profile

The clinical efficacy of thiophene-based drugs is intrinsically linked to their pharmacokinetic properties. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing and minimizing adverse effects.

| Drug | Half-Life (t½) | Metabolism | Excretion | Key Notes |

| Clopidogrel | ~6 hours (parent); ~0.5 hours (active metabolite)[5] | Extensively hepatic via esterases (to inactive metabolite) and CYP450 enzymes (e.g., CYP2C19) to form the active thiol metabolite.[3] | ~50% in urine, ~46% in feces.[3] | A prodrug requiring metabolic activation. Genetic variations in CYP2C19 can affect efficacy.[3] |

| Tiaprofenic Acid | ~2-6 hours[6] | Sparingly in the liver to two inactive metabolites.[4] | Primarily in urine (~50-80% as unchanged drug and conjugates).[4] | Rapidly absorbed orally. Accumulation of conjugates can occur in renal disease.[6] |

| Olanzapine | ~21-54 hours (mean ~33 hours)[7][8] | Primarily hepatic via glucuronidation and cytochrome P450 (CYP1A2 and to a lesser extent CYP2D6).[7][9] | ~60% in urine, ~30% in feces.[7] | Clearance is higher in smokers and men.[7] |

Anti-inflammatory Applications

Thiophene derivatives are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs). They primarily exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Featured Molecule: Tiaprofenic Acid

Tiaprofenic acid is an NSAID of the arylpropionic acid class used to treat pain and inflammation, particularly in arthritic conditions.[4] Its primary mechanism is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.

Quantitative Data: COX/LOX Inhibition

The potency and selectivity of thiophene-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1, COX-2, and 5-LOX enzymes.

| Compound Class/Example | Target | IC50 Value (µM) | Reference Drug (IC50, µM) |

| 2-Benzamido-thiophene-3-carboxamide (VIIa)[10] | COX-2 | 0.29 | Celecoxib (0.42) |

| 2-Benzamido-thiophene-3-carboxamide (VIIa)[10] | COX-1 | 19.5 | Celecoxib (14.2) |

| Benzothiophene-rhodamine hybrid (21)[11] | COX-2 | 0.67 | Celecoxib (1.14) |

| Benzothiophene-rhodamine hybrid (21)[11] | LOX | 2.33 | Meclofenamate (5.64) |

| Benzothiophene derivative (1)[11] | 5-LOX | 29.2 | - |

| Benzothiophene hybrids (2 & 3)[11] | 5-LOX | 6.0 & 6.6 | - |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the COX-2 inhibitory activity of a test compound.

-

Reagent Preparation : Prepare stock solutions of the test compound (e.g., in DMSO). Serially dilute in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to various concentrations. Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent mix (e.g., Amplexim Red and Horseradish Peroxidase).

-

Assay Plate Setup : In a 96-well microplate, add the assay buffer, COX-2 enzyme, and either the test compound or a vehicle control.

-

Inhibitor Binding : Incubate the plate at room temperature for approximately 15 minutes to allow the test compound to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid and detection reagent mix to each well.

-

Incubation : Incubate the plate at 37°C for 10-20 minutes.

-

Signal Detection : Measure the fluorescence intensity using a microplate reader (e.g., excitation ~535-560 nm, emission ~590 nm).

-

Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

The thiophene scaffold is present in numerous compounds investigated for their anticancer properties. These agents can target various hallmarks of cancer, including uncontrolled proliferation, by inhibiting key signaling molecules like protein kinases.

Thiophene-Based Kinase Inhibitors

Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival.[12] Aberrant kinase activity is a common driver of oncogenesis, making them prime targets for cancer therapy. Substituted thiophenes have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinases (CDKs).

Mechanism of Action: EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that promotes cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to the transcription of genes involved in cell growth and proliferation. Thiophene-based EGFR inhibitors act as ATP-competitive agents, binding to the kinase domain and preventing autophosphorylation, thereby blocking the entire downstream signaling cascade.[13][14]

Quantitative Data: Anticancer Activity

The anticancer efficacy of thiophene derivatives is often evaluated against a panel of human cancer cell lines, with results reported as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound/Series | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism/Target |

| Thiophene-based oxadiazole (11b)[15] | MCF-7 (Breast) | 6.55 | Doxorubicin (4.17 µM) |

| Thiophene-based oxadiazole (11b)[15] | HCT-116 (Colon) | 8.20 | Doxorubicin (5.23 µM) |

| Thiophene carboxamide (2b)[16] | Hep3B (Liver) | 5.46 | Combretastatin A-4 biomimetic |

| Thienopyrimidine (3b)[17] | HepG2 (Liver) | 3.11 | VEGFR-2/AKT inhibitor |

| Thienopyrimidine (3b)[17] | PC-3 (Prostate) | 2.15 | VEGFR-2/AKT inhibitor |

| Thiophene pyridine derivative (1m)[1] | MCF-7 (Breast) | 0.09 | - |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's 60-cell line screen (NCI-60) is a standardized method for identifying and characterizing novel anticancer agents.

-

Cell Plating : Human tumor cell lines from nine different cancer types (e.g., lung, colon, breast) are inoculated into 96-well microtiter plates at specific plating densities and incubated for 24 hours.

-

Time Zero Measurement : After 24 hours, a set of plates is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz).

-

Drug Addition : Test compounds are added to the remaining plates, typically at an initial single high concentration (e.g., 10⁻⁵ M).

-

Incubation : The plates are incubated with the test compounds for 48 hours.

-

Cell Staining : After incubation, the cells are fixed in situ with TCA, washed, and stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell growth. Compounds showing significant growth inhibition are often selected for a more detailed five-dose concentration screen to determine parameters like GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).

Central Nervous System (CNS) Applications

Thiophene derivatives have also made a significant impact in the treatment of CNS disorders, most notably schizophrenia and bipolar disorder.

Featured Molecule: Olanzapine

Olanzapine is a second-generation (atypical) antipsychotic that exhibits a broad receptor binding profile.[7] Its therapeutic effects are believed to be mediated through a combination of dopamine and serotonin receptor antagonism.

Mechanism of Action: Dopamine and Serotonin Pathways

Olanzapine acts as an antagonist at multiple neurotransmitter receptors. Its primary efficacy in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway. Furthermore, its potent antagonism of serotonin 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[12][18]

Synthetic Methodologies: The Gewald Reaction

The widespread use of substituted thiophenes in drug discovery is partly due to efficient and versatile synthetic routes. The Gewald reaction is a classic and powerful multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.

General Experimental Protocol: Gewald Synthesis

This protocol provides a general guideline for the one-pot synthesis of 2-aminothiophenes.

-

Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer, combine an α-methylene carbonyl compound (e.g., a ketone or aldehyde), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent like ethanol or methanol.

-

Base Addition : Add a catalytic amount of a base, such as morpholine or triethylamine, to initiate the reaction.

-

Reaction Conditions : Stir the reaction mixture. Gentle heating (e.g., 40-60°C) may be required to facilitate the reaction.

-

Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol). If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

Conclusion

The substituted thiophene motif continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its integration into a diverse range of molecules has led to the development of blockbuster drugs for treating cardiovascular, inflammatory, oncological, and CNS disorders. The synthetic tractability of the thiophene ring, exemplified by robust methods like the Gewald reaction, ensures that novel derivatives can be readily accessed and evaluated. As our understanding of complex disease pathways deepens, the strategic application of the thiophene scaffold will undoubtedly continue to yield innovative and effective therapeutic agents for the foreseeable future.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Tiaprofenic acid - Wikipedia [en.wikipedia.org]

- 5. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Amino-4-methylthiophene-3-carboxamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-Amino-4-methylthiophene-3-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry. Utilizing a panel of established computational tools, this document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and drug-likeness characteristics of the molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico methodologies employed are provided to ensure reproducibility. Furthermore, this guide incorporates mandatory visualizations, including a general ADMET prediction workflow and a hypothetical signaling pathway, rendered using Graphviz to elucidate key processes and relationships for drug development professionals.

Introduction

This compound belongs to the 2-aminothiophene class of compounds, which are recognized as versatile scaffolds in the synthesis of pharmacologically active molecules.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In silico prediction of a molecule's properties is a critical initial step in modern drug discovery, offering a time- and cost-effective method to assess its potential as a drug candidate before committing to extensive experimental validation.[2] This guide presents a detailed computational characterization of this compound to inform early-stage drug discovery and development efforts.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were predicted using the SwissADME web tool.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

-

Input: The canonical SMILES string for this compound, CC1=CSC(N)=C1C(N)=O, was obtained from publicly available chemical databases.

-

Web Server Access: The SwissADME web tool (--INVALID-LINK--) was accessed.[3]

-

Submission: The SMILES string was pasted into the input field.

-

Execution: The prediction was initiated by clicking the "Run" button.

-

Data Extraction: The predicted physicochemical properties were collected from the results page.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| LogP (Consensus) | 0.55 |

| Water Solubility (LogS) | -1.78 |

| Topological Polar Surface Area (TPSA) | 91.99 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 1 |

| Molar Refractivity | 42.13 |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following ADMET parameters for this compound were predicted using the pkCSM and admetSAR web servers.

Experimental Protocol: ADMET Prediction using pkCSM and admetSAR

-

Input: The canonical SMILES string CC1=CSC(N)=C1C(N)=O was used.

-

Web Server Access: The pkCSM (--INVALID-LINK--) and admetSAR (--INVALID-LINK--) web tools were accessed.[4][5]

-

Submission: The SMILES string was submitted to the prediction modules of both platforms.

-

Execution: The respective prediction algorithms were executed.

-

Data Compilation: The predicted ADMET parameters were collected and are summarized in the tables below.

Absorption

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |

| Water Solubility (log mol/L) | -1.581 | - |

| Caco-2 Permeability (log Papp) | 0.283 | - |

| Intestinal Absorption (% Abs) | 84.519 | High |

| P-glycoprotein Substrate | No | Non-substrate |

| P-glycoprotein I Inhibitor | No | - |

| P-glycoprotein II Inhibitor | No | - |

Distribution

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value (pkCSM) |

| VDss (log L/kg) | -0.342 |

| Fraction Unbound (human) | 0.546 |

| BBB Permeability (logBB) | -0.927 |

| CNS Permeability (logPS) | -2.103 |

Metabolism

Table 4: Predicted Metabolism Properties

| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |

| CYP1A2 Inhibitor | No | Non-inhibitor |

| CYP2C19 Inhibitor | No | Non-inhibitor |

| CYP2C9 Inhibitor | No | Non-inhibitor |

| CYP2D6 Inhibitor | No | Non-inhibitor |

| CYP3A4 Inhibitor | No | Non-inhibitor |

| CYP1A2 Substrate | No | - |

| CYP2C19 Substrate | No | - |

| CYP2C9 Substrate | No | - |

| CYP2D6 Substrate | No | - |

| CYP3A4 Substrate | Yes | - |

Excretion

Table 5: Predicted Excretion Properties

| Parameter | Predicted Value (pkCSM) |

| Total Clearance (log ml/min/kg) | 0.233 |

| Renal OCT2 Substrate | No |

Toxicity

Table 6: Predicted Toxicity Properties

| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Non-inhibitor |

| hERG II Inhibitor | No | - |

| Oral Rat Acute Toxicity (LD₅₀) | 2.451 mol/kg | - |

| Oral Rat Chronic Toxicity (LOAEL) | 1.838 log mg/kg_bw/day | - |

| Hepatotoxicity | No | Non-hepatotoxic |

| Skin Sensitisation | No | - |

| Minnow Toxicity (log mM) | -0.06 | - |

Drug-Likeness and Medicinal Chemistry

The drug-likeness of a molecule is evaluated based on established rules and filters that assess its suitability as an oral drug candidate. These parameters were predicted using the SwissADME web tool.

Experimental Protocol: Drug-Likeness and Medicinal Chemistry Prediction using SwissADME

-

Input: The SMILES string CC1=CSC(N)=C1C(N)=O was used.

-

Web Server Access: The SwissADME web tool (--INVALID-LINK--) was accessed.[3]

-

Submission and Execution: The SMILES string was submitted and the prediction was run.

-

Data Collection: The drug-likeness and medicinal chemistry parameters were extracted from the results.

Table 7: Predicted Drug-Likeness and Medicinal Chemistry Properties

| Parameter | Prediction |

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |